molecular formula C14H20BrNO5 B4043135 4-(2-bromophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid

4-(2-bromophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid

Cat. No.: B4043135
M. Wt: 362.22 g/mol
InChI Key: SKGBMEVLPVCCQJ-UHFFFAOYSA-N
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Description

4-(2-bromophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a bromophenoxy group attached to a dimethylbutan-1-amine backbone, with oxalic acid as a counterion

Scientific Research Applications

4-(2-bromophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including its effects on neurotransmitter systems.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromophenoxy)-N,N-dimethylbutan-1-amine typically involves the following steps:

    Formation of 2-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide.

    Etherification: The 2-bromophenol is then reacted with 4-chlorobutan-1-amine in the presence of a base like potassium carbonate to form 4-(2-bromophenoxy)butan-1-amine.

    N,N-Dimethylation: The resulting compound is subjected to dimethylation using formaldehyde and formic acid to yield 4-(2-bromophenoxy)-N,N-dimethylbutan-1-amine.

    Formation of Oxalate Salt: Finally, the amine is reacted with oxalic acid to form the oxalate salt of the compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily synthesized for research purposes. the general principles of organic synthesis, such as maintaining reaction conditions, using appropriate solvents, and ensuring purity through recrystallization or chromatography, are applicable.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the 2-bromophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can undergo reduction reactions to form amines or alcohols, depending on the reducing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines or alcohols.

Mechanism of Action

The mechanism of action of 4-(2-bromophenoxy)-N,N-dimethylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-bromophenoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an amine.

    2-(4-bromophenoxy)benzoic acid: Another similar compound with a different substitution pattern on the benzene ring.

    4-(4-bromophenoxy)methylbenzoic acid: Contains a methyl group in addition to the bromophenoxy and benzoic acid moieties.

Uniqueness

4-(2-bromophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid is unique due to its combination of a bromophenoxy group with a dimethylbutan-1-amine backbone and oxalic acid as a counterion. This unique structure imparts specific chemical and biological properties that are distinct from other similar compounds.

Properties

IUPAC Name

4-(2-bromophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO.C2H2O4/c1-14(2)9-5-6-10-15-12-8-4-3-7-11(12)13;3-1(4)2(5)6/h3-4,7-8H,5-6,9-10H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGBMEVLPVCCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCOC1=CC=CC=C1Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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